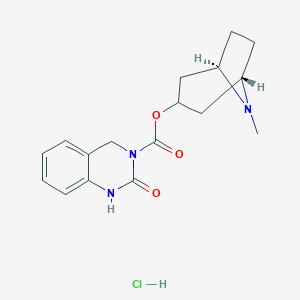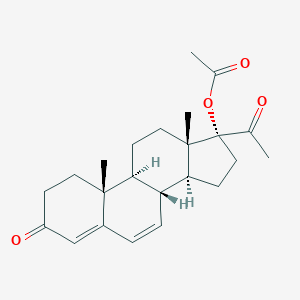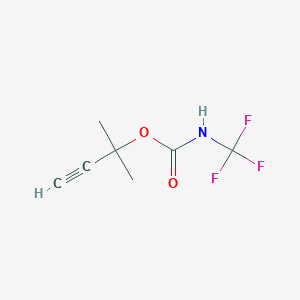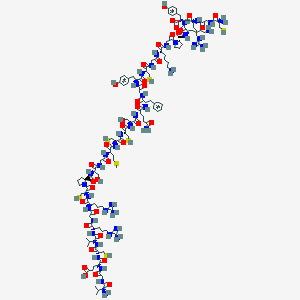
AMP2 protein, Amaranthus caudatus
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AMP2 protein is a plant protein that has been found to have significant potential in scientific research. The protein is derived from Amaranthus caudatus, a plant that is commonly found in South America and is known for its nutritional benefits. The protein has been found to have a wide range of applications in scientific research, including in the fields of biochemistry, molecular biology, and genetics.
作用機序
The mechanism of action of AMP2 protein is not yet fully understood. However, it is known that the protein interacts with certain enzymes and DNA sequences, which suggests that it may play a role in regulating gene expression and enzyme activity.
Biochemical and Physiological Effects:
AMP2 protein has been found to have a number of biochemical and physiological effects. The protein has been shown to interact with certain enzymes, which can lead to changes in enzyme activity. Additionally, the protein has been found to play a role in gene expression, which can lead to changes in protein synthesis and cellular function.
実験室実験の利点と制限
One of the main advantages of using AMP2 protein in lab experiments is its high purity. The protein can be easily purified using standard biochemical techniques, which ensures that the results obtained from experiments are reliable. Additionally, the protein has a high affinity for certain enzymes and DNA sequences, which makes it a valuable tool for studying enzyme kinetics and gene regulation.
However, there are also some limitations to using AMP2 protein in lab experiments. One of the main limitations is the cost of obtaining the protein. The protein is derived from a plant that is not widely cultivated, which makes it relatively expensive to obtain. Additionally, the protein has a relatively short half-life, which can make it difficult to study in certain experimental conditions.
将来の方向性
There are many potential future directions for research on AMP2 protein. Some possible areas of research include:
1. Further studies on the mechanism of action of the protein.
2. Development of new techniques for synthesizing and purifying the protein.
3. Studies on the protein's potential applications in biotechnology and medicine.
4. Investigation of the protein's role in plant physiology and development.
5. Studies on the protein's potential as a biomarker for certain diseases.
Conclusion:
AMP2 protein is a plant protein that has significant potential in scientific research. The protein has a wide range of applications in various fields of research, including biochemistry, molecular biology, and genetics. While there are some limitations to using the protein in lab experiments, its high purity and unique properties make it a valuable tool for studying enzyme kinetics and gene regulation. There are many potential future directions for research on AMP2 protein, and further studies are needed to fully understand its mechanism of action and potential applications.
合成法
The synthesis of AMP2 protein involves the extraction and purification of the protein from the leaves of Amaranthus caudatus. The leaves are first harvested and then ground into a fine powder. The powder is then mixed with a buffer solution and centrifuged to remove any impurities. The resulting supernatant is then further purified using techniques such as chromatography and electrophoresis to obtain pure AMP2 protein.
科学的研究の応用
AMP2 protein has been extensively studied in scientific research due to its unique properties. The protein has been found to have a wide range of applications in various fields of research, including:
1. Biochemistry: AMP2 protein has been found to have significant potential in the field of biochemistry. The protein has been shown to have a high affinity for certain enzymes and can be used to study enzyme kinetics and inhibition.
2. Molecular Biology: AMP2 protein has also been used in molecular biology research. The protein has been found to interact with certain DNA sequences and can be used to study DNA-protein interactions.
3. Genetics: AMP2 protein has also been found to have applications in genetics research. The protein has been shown to play a role in gene expression and can be used to study gene regulation.
特性
CAS番号 |
139632-18-1 |
|---|---|
製品名 |
AMP2 protein, Amaranthus caudatus |
分子式 |
C130H206N42O38S7 |
分子量 |
3189.8 g/mol |
IUPAC名 |
(4S)-5-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[(2S)-2-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-1-[[(2R)-1-[[2-[[(2S)-6-amino-1-[[2-[(2S)-2-[[(2S)-6-amino-1-[[(2S)-1-[(2S)-2-[[2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]acetyl]amino]-5-carbamimidamidopentanoyl]oxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-4-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C130H206N42O38S7/c1-66(2)103(135)123(205)150-56-98(181)154-78(36-38-102(185)186)113(195)167-90(64-215)120(202)170-104(67(3)4)124(206)160-75(22-13-42-142-128(136)137)107(189)146-52-96(179)153-76(23-14-43-143-129(138)139)111(193)169-91(65-216)125(207)172-46-17-26-93(172)122(204)164-85(58-173)109(191)148-53-97(180)155-80(39-47-217-5)115(197)166-89(63-214)119(201)168-88(62-213)118(200)163-86(59-174)117(199)158-79(35-37-94(134)177)114(196)161-82(48-68-18-7-6-8-19-68)108(190)147-55-100(183)157-83(49-69-27-31-71(175)32-28-69)116(198)165-87(61-212)110(192)149-54-95(178)152-74(20-9-11-40-131)106(188)151-57-101(184)171-45-16-25-92(171)121(203)159-77(21-10-12-41-132)112(194)162-84(50-70-29-33-72(176)34-30-70)127(209)210-126(208)81(24-15-44-144-130(140)141)156-99(182)51-145-105(187)73(133)60-211/h6-8,18-19,27-34,66-67,73-93,103-104,173-176,211-216H,9-17,20-26,35-65,131-133,135H2,1-5H3,(H2,134,177)(H,145,187)(H,146,189)(H,147,190)(H,148,191)(H,149,192)(H,150,205)(H,151,188)(H,152,178)(H,153,179)(H,154,181)(H,155,180)(H,156,182)(H,157,183)(H,158,199)(H,159,203)(H,160,206)(H,161,196)(H,162,194)(H,163,200)(H,164,204)(H,165,198)(H,166,197)(H,167,195)(H,168,201)(H,169,193)(H,170,202)(H,185,186)(H4,136,137,142)(H4,138,139,143)(H4,140,141,144)/t73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,103-,104-/m0/s1 |
InChIキー |
ITHKJJXVJPIWJC-QPFAUEQKSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CS)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CS)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CS)C(=O)N[C@@H](CS)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NCC(=O)N[C@@H](CC3=CC=C(C=C3)O)C(=O)N[C@@H](CS)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC5=CC=C(C=C5)O)C(=O)OC(=O)[C@H](CCCNC(=N)N)NC(=O)CNC(=O)[C@H](CS)N)N |
SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)OC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)N)N |
正規SMILES |
CC(C)C(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CS)C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NC(CS)C(=O)N1CCCC1C(=O)NC(CO)C(=O)NCC(=O)NC(CCSC)C(=O)NC(CS)C(=O)NC(CS)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)C(=O)NCC(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(CS)C(=O)NCC(=O)NC(CCCCN)C(=O)NCC(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)NC(CC5=CC=C(C=C5)O)C(=O)OC(=O)C(CCCNC(=N)N)NC(=O)CNC(=O)C(CS)N)N |
その他のCAS番号 |
139632-18-1 |
同義語 |
AMP2 protein, Amaranthus caudatus antimicrobial peptide 2, Amaranthus caudatus |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





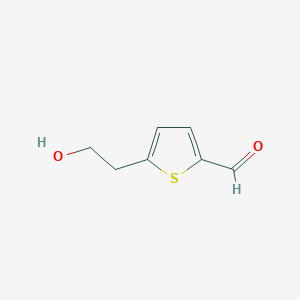
![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)
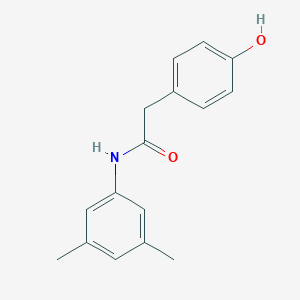
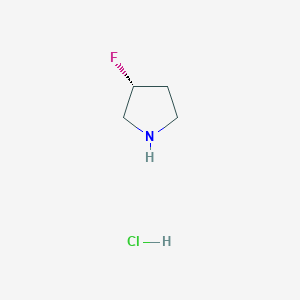
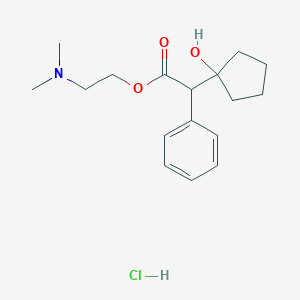


![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)
